REACTION_CXSMILES
|
Cl[C:2]1[C:10](Cl)=[C:9]2C(CC(C3CCCC3)(C)[C:8]2=[O:12])=CC=1O.[CH2:20]([C:24]1([CH:37]2[CH2:41][CH2:40][CH2:39][CH2:38]2)[CH2:32][C:31]2[C:26](=[C:27]([Cl:35])[C:28]([Cl:34])=[C:29]([OH:33])[CH:30]=2)[C:25]1=[O:36])[CH2:21][CH2:22][CH3:23].C([OH:44])C>>[CH2:20]([C:24]1([CH:37]2[CH2:41][CH2:40][CH2:39][CH2:38]2)[CH2:32][C:31]2[C:26](=[C:27]([Cl:35])[C:28]([Cl:34])=[C:29]([O:33][CH2:2][CH2:10][CH2:9][C:8]([OH:12])=[O:44])[CH:30]=2)[C:25]1=[O:36])[CH2:21][CH2:22][CH3:23]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C2CC(C(C2=C1Cl)=O)(C)C1CCCC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C1(C(C2=C(C(=C(C=C2C1)O)Cl)Cl)=O)C1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1(C(C2=C(C(=C(C=C2C1)OCCCC(=O)O)Cl)Cl)=O)C1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |